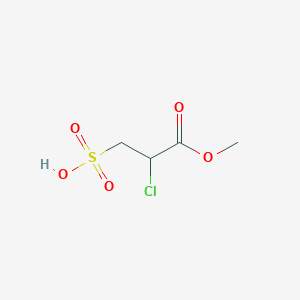

Methyl 2-chloro-3-sulfopropanoate

Description

Methyl 2-chloro-3-sulfopropanoate is a chlorinated sulfonic acid ester with a propanoate backbone. Its structure features a chlorine atom at the 2-position and a sulfonic acid group at the 3-position, making it a versatile intermediate in organic synthesis and medicinal chemistry. The sulfonic acid group enhances polarity and water solubility, while the chlorine atom contributes to electronic effects and reactivity.

Properties

Molecular Formula |

C4H7ClO5S |

|---|---|

Molecular Weight |

202.61 g/mol |

IUPAC Name |

2-chloro-3-methoxy-3-oxopropane-1-sulfonic acid |

InChI |

InChI=1S/C4H7ClO5S/c1-10-4(6)3(5)2-11(7,8)9/h3H,2H2,1H3,(H,7,8,9) |

InChI Key |

ZTROEXDHWOOFQB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CS(=O)(=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-3-sulfopropanoate can be synthesized through several methods. One common synthetic route involves the reaction of methyl acrylate with chlorosulfonic acid. The reaction typically occurs under controlled temperature conditions to ensure the proper formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and precise control of reaction parameters. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-3-sulfopropanoate undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles.

Oxidation Reactions: The sulfo group can undergo oxidation to form different sulfonic acid derivatives.

Reduction Reactions: The compound can be reduced under specific conditions to yield different products.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium iodide can be used.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various alkyl or aryl derivatives, while oxidation reactions can produce sulfonic acids.

Scientific Research Applications

Methyl 2-chloro-3-sulfopropanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-chloro-3-sulfopropanoate involves its interaction with specific molecular targets. The chloro and sulfo groups can participate in various chemical reactions, leading to the formation of different products. These interactions can affect biological pathways and processes, making the compound useful in research and industrial applications.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Halogen-Substituted Analogs

The chlorine atom in Methyl 2-chloro-3-sulfopropanoate can be replaced with other halogens, altering reactivity and biological activity:

| Compound | Halogen | Key Differences | Reference |

|---|---|---|---|

| Methyl 3-(acetylsulfanyl)-2-bromopropanoate | Bromine | Increased steric bulk and potential for stronger electrophilic reactivity | |

| Methyl 3-(acetylsulfanyl)-2-iodopropanoate | Iodine | Higher atomic radius may hinder binding to biological targets | |

| Methyl 3-(2,3-dichlorophenyl)-2-hydroxypropanoate | Chlorine (aromatic) | Dichlorination on phenyl ring enhances lipophilicity and target affinity |

Key Insight : Bromine and iodine analogs may exhibit varied reactivity in nucleophilic substitutions, while dichlorinated aromatic analogs prioritize lipophilicity over water solubility.

Sulfur-Containing Analogs

The sulfonic acid group distinguishes this compound from other sulfur-containing esters:

Key Insight : Sulfonic acid derivatives are more polar and acidic than sulfonyl or thioester analogs, influencing solubility and pharmacokinetics.

Ester Group Variations

The methyl ester group can be substituted with bulkier esters or aromatic groups:

| Compound | Ester Group | Key Differences | Reference |

|---|---|---|---|

| Ethyl 2-chloro-3-cyclopropyl-3-oxopropanoate | Ethyl ester + cyclopropyl | Increased steric hindrance reduces reaction rates in nucleophilic substitutions | |

| (S)-Methyl 2-amino-3-chloropropanoate hydrochloride | Methyl ester + amino group | Amino group introduces chirality and potential for hydrogen bonding |

Key Insight: Bulkier ester groups (e.g., ethyl) or additional functional groups (e.g., amino) can modulate steric effects and intermolecular interactions.

Physicochemical Properties

- Solubility: The sulfonic acid group in this compound significantly enhances water solubility compared to non-sulfonated analogs like Methyl 2-chloro-3-(2,4-dichlorophenyl)propanoate .

- Lipophilicity : Chlorine and aromatic substituents (e.g., dichlorophenyl in ) increase logP values, whereas sulfonic acid groups decrease logP.

- Acidity : The sulfonic acid group (pKa ~1) makes the compound more acidic than carboxylic acid or thioester analogs (pKa ~4–5) .

Biological Activity

Methyl 2-chloro-3-sulfopropanoate (CAS No. 59632-55-2) is a sulfonic acid derivative that has garnered interest for its biological activity, particularly in enzymatic reactions and potential applications in pharmaceuticals. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 202.61 g/mol. Its structure features a chloro group and a sulfonate moiety, which are critical for its reactivity and interaction with biological systems.

Mechanisms of Biological Activity

- Enzyme Inhibition : this compound has been shown to act as an inhibitor for certain enzymes. The presence of the sulfonate group enhances its ability to interact with active sites on enzymes, potentially altering their function.

- Substrate for Biocatalysis : This compound can serve as a substrate in various biocatalytic processes, where enzymes convert it into more complex molecules. The efficiency of these reactions often depends on the specific enzyme used and the reaction conditions.

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, potentially making it useful in developing new antimicrobial agents.

Enzymatic Studies

Research has indicated that this compound can be utilized in enzyme-catalyzed reactions, demonstrating significant potential in synthetic organic chemistry:

- Transaminase Reactions : Studies have shown that this compound can be effectively used in transaminase-catalyzed reactions, yielding high enantiomeric excess (ee) values. For instance, an engineered transaminase from Vibrio fluvialis was able to convert the compound with over 97% ee under optimized conditions .

Case Studies

- Biocatalyst Improvement : In a study focused on improving biocatalysts via semi-rational protein design, this compound was employed to assess the activity of modified enzymes. The results indicated enhanced catalytic efficiency compared to wild-type enzymes .

- Antimicrobial Testing : A case study evaluated the antimicrobial effects of this compound against various bacterial strains. Results showed promising inhibitory effects, suggesting potential applications in developing new antimicrobial therapies .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 202.61 g/mol |

| CAS Number | 59632-55-2 |

| Potential Applications | Enzyme inhibitor, Antimicrobial agent |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.